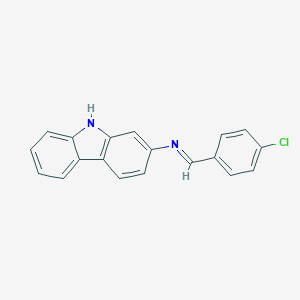
N-(4-chlorobenzylidene)-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzylidene)-9H-carbazol-2-amine, also known as C4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. C4 belongs to the family of carbazole derivatives, which are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzylidene)-9H-carbazol-2-amine is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In the case of OLEDs, this compound acts as a hole-transporting material by facilitating the movement of positively charged particles (holes) through the device. In PDT, this compound is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells. In the case of acetylcholinesterase inhibition, this compound is believed to bind to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In one study, this compound was found to have antioxidant activity, which may be beneficial for the prevention of oxidative stress-related diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzylidene)-9H-carbazol-2-amine is its versatility, as it can be used in a variety of applications, including OLEDs, PDT, and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzylidene)-9H-carbazol-2-amine. One area of interest is the development of this compound-based OLEDs with improved performance and stability. Additionally, there is potential for the use of this compound as a photosensitizer in PDT for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Finally, there is potential for the development of novel derivatives of this compound with improved solubility and bioactivity.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzylidene)-9H-carbazol-2-amine involves the reaction of 4-chlorobenzaldehyde with 9H-carbazol-2-amine in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzylidene)-9H-carbazol-2-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Additionally, this compound has shown promising results as an inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
Fórmula molecular |
C19H13ClN2 |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
N-(9H-carbazol-2-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-17-16-3-1-2-4-18(16)22-19(17)11-15/h1-12,22H |
Clave InChI |
XFIYCSJXXBHJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)



![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)

![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)